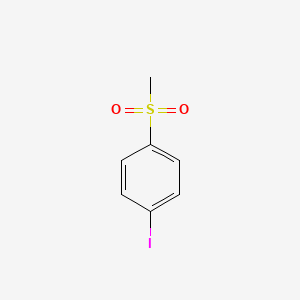

1-Iodo-4-(methylsulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWOAZOKZVMNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405391 | |

| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64984-08-3 | |

| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene (CAS: 64984-08-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound has emerged as a particularly valuable building block, prized for its bifunctional nature. It elegantly combines a reactive iodinated aromatic ring—a prime substrate for transition-metal-catalyzed cross-coupling reactions—with a potent electron-withdrawing methylsulfonyl group. This sulfone moiety is a key pharmacophore found in numerous approved drugs, valued for its ability to act as a strong hydrogen bond acceptor, enhance metabolic stability, and modulate the physicochemical properties of a lead compound.

This guide provides a comprehensive technical overview of this compound, delving into its properties, synthesis, reactivity, and applications. The content is curated to provide not just procedural details, but also the underlying scientific rationale to empower researchers in its effective application.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. These parameters dictate appropriate storage, handling, and reaction conditions.

1.1. Identity and Nomenclature [1]

-

CAS Number : 64984-08-3

-

IUPAC Name : this compound

-

Molecular Formula : C₇H₇IO₂S

-

SMILES : CS(=O)(=O)C1=CC=C(C=C1)I

1.2. Physicochemical Data The key physical and computed properties of this compound are summarized below. The solid-state nature and high melting point are typical for a rigid, polar aromatic compound of this molecular weight.

| Property | Value | Source |

| Molecular Weight | 282.10 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 116-118 °C | |

| Boiling Point | 365.7 ± 34.0 °C (at 760 mmHg) | |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly), DMSO | [2] |

| Purity | Typically ≥98% |

Section 2: Synthesis and Manufacturing

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and cost drivers. The most common laboratory-scale synthesis involves a two-step sequence starting from 4-iodothioanisole.

2.1. Synthetic Workflow: Oxidation of Thioether The most direct synthetic route involves the oxidation of the corresponding thioether, 4-iodothioanisole. This approach is efficient because the thioether is readily prepared from 4-iodothiophenol, and the subsequent oxidation to the sulfone is typically high-yielding.

Caption: Synthetic workflow for this compound.

2.2. Detailed Experimental Protocol: Oxidation of 4-Iodothioanisole

Causality: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting sulfides to sulfones. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of both the starting material and the oxidant. An excess of the oxidant is used to drive the reaction to completion, ensuring full conversion from the intermediate sulfoxide to the desired sulfone.

-

Dissolution : Dissolve 4-iodothioanisole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling : Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

-

Addition of Oxidant : Add m-CPBA (approx. 2.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.

-

Extraction : Extract the aqueous layer with DCM (2x).

-

Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the carbon-iodine bond, which is activated by the electron-withdrawing sulfonyl group. This makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

3.1. Suzuki-Miyaura Coupling: Forging C-C Bonds The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[3][4] this compound is an ideal coupling partner due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst.[3][5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Causality: This protocol uses a common catalyst system, Pd(PPh₃)₄, and a carbonate base. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] A solvent mixture like Dioxane/Water provides a medium where both the organic and inorganic reagents have sufficient solubility.

-

Inert Atmosphere : To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq). Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition : Add a degassed solvent mixture of Dioxane and Water (e.g., 4:1 ratio).

-

Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Heating : Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

-

Monitoring : Monitor the reaction by TLC or LC-MS.

-

Workup : After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to yield the biaryl product.

3.2. Buchwald-Hartwig Amination: Constructing C-N Bonds The synthesis of arylamines is fundamental in drug discovery, and the Buchwald-Hartwig amination provides a powerful method for their construction.[7][8] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[7][9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

Causality: This reaction requires a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) to deprotonate the amine or the palladium-amine complex without competing as a nucleophile. Bulky phosphine ligands (e.g., XPhos, SPhos) are often used to promote the reductive elimination step and stabilize the catalytic species. Toluene is a common solvent due to its high boiling point and ability to dissolve the various components.

-

Inert Atmosphere : Add this compound (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04-0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

-

Reagent Addition : Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed toluene, followed by the amine (e.g., morpholine, 1.2 eq).

-

Heating : Seal the vessel and heat the mixture to 90-110 °C for 4-24 hours.

-

Monitoring : Monitor the reaction progress by LC-MS.

-

Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Extraction : Wash the filtrate with water and brine.

-

Purification : Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the desired N-aryl product.

Section 4: Applications in Drug Discovery and Development

The 4-(methylsulfonyl)phenyl motif is a privileged structure in medicinal chemistry. Its incorporation can significantly improve a compound's pharmacological profile.

-

Metabolic Stability : The sulfone group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Solubility and Polarity : As a potent hydrogen bond acceptor, the sulfone group can improve aqueous solubility and interaction with polar residues in a protein binding pocket.

-

Target Engagement : The rigid, planar nature of the benzene ring combined with the polar sulfone provides a well-defined vector for exploring structure-activity relationships (SAR).

The inhibition of oxidative phosphorylation (OXPHOS) has been identified as a promising strategy for treating certain cancers that rely on aerobic metabolism.[10] Small molecules containing sulfonamide and sulfone groups have been investigated as inhibitors of this pathway.[10] this compound serves as a key starting material for the synthesis of such compounds, allowing for the systematic exploration of SAR by building off the iodinated position.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is critical for laboratory safety.

-

Hazard Identification : Causes skin irritation and serious eye irritation. May be harmful if swallowed or inhaled.[11]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[11][12]

-

Handling : Avoid breathing dust.[12] Wash hands thoroughly after handling.[11] Take precautionary measures against static discharge.[13]

-

Storage : Store in a tightly closed container in a cool, dry place. The material should be protected from light.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is more than just a simple aryl iodide. It is a strategically designed building block that provides a reliable and efficient entry point into the synthesis of complex molecules bearing the important 4-(methylsulfonyl)phenyl moiety. Its robust performance in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for researchers in drug discovery, enabling the rapid generation of compound libraries for lead optimization and the scalable synthesis of advanced intermediates.

References

- 1. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theclinivex.com [theclinivex.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. cpchem.com [cpchem.com]

An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-4-(methylsulfonyl)benzene is a versatile bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed methodologies for its synthesis and purification, and an exploration of its applications, with a particular focus on its role as a building block in the development of novel therapeutic agents. The unique combination of a reactive iodine atom and an electron-withdrawing methylsulfonyl group makes this compound a valuable synthon for introducing key structural motifs into complex molecules through various cross-coupling reactions. This guide aims to serve as a critical resource for researchers leveraging this compound in their scientific endeavors.

Core Physicochemical and Structural Characteristics

This compound, with the CAS number 64984-08-3, is a white to yellow solid at room temperature.[1] Its molecular structure features a benzene ring substituted with an iodine atom and a methylsulfonyl group at the para position. This substitution pattern imparts a unique set of physicochemical properties that are pivotal to its utility in chemical synthesis.

Structural and Molecular Data

The fundamental structural and molecular properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇IO₂S | [2] |

| Molecular Weight | 282.10 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | [2] |

| InChIKey | MPWOAZOKZVMNFK-UHFFFAOYSA-N | [2] |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)I | [2] |

| CAS Number | 64984-08-3 | [2] |

Physical Properties

The key physical properties of this compound are detailed in the following table, providing essential information for its handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Appearance | White to yellow solid | [1] |

| Melting Point | 116-118 °C | [3] |

| Boiling Point | 365.7 ± 34.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol, and DMSO. | [4] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the iodination of a pre-existing benzene ring bearing a methylsulfonyl group. The following protocol is a representative method based on established procedures for the iodination of activated aromatic compounds.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol outlines a plausible method for the synthesis of this compound.

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials:

-

1-Methyl-4-(methylsulfonyl)benzene

-

Iodine (I₂)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-(methylsulfonyl)benzene in a suitable solvent like glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (I₂) followed by the slow, dropwise addition of a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.[5]

Protocol:

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for sulfones is a mixed solvent system, such as ethanol/water or toluene.[5][6]

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly heated before hot filtration to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold solvent, and then dried in a vacuum oven to remove any residual solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons due to the para-substitution. The protons ortho to the iodine atom will appear as a doublet at a downfield chemical shift compared to the protons ortho to the methylsulfonyl group. A singlet corresponding to the three protons of the methyl group will be observed, typically in the range of 3.0-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons. The carbon atom attached to the iodine will be significantly shielded, appearing at a lower chemical shift. The carbon atom bonded to the sulfonyl group will be deshielded and appear at a higher chemical shift. A signal for the methyl carbon will also be present.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups. Strong, sharp peaks are expected for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region.[7]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.10 g/mol ).[2] The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom and one sulfur atom. Fragmentation patterns would likely involve the loss of the methyl group, the sulfonyl group, and the iodine atom.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in drug discovery.

The Role of the Sulfonyl Group

The sulfonyl group is a key pharmacophore found in a wide range of therapeutic agents.[8][9] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are crucial for its interaction with biological targets.[1] The introduction of a sulfonyl group can enhance a molecule's metabolic stability, modulate its solubility, and improve its pharmacokinetic profile.[10]

Influence of the sulfonyl group on drug properties.

The Utility of the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides, making them excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.[11][12] These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

Cross-coupling reactions utilizing this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.[11]

-

Sonogashira Coupling: Coupling with terminal alkynes to synthesize arylalkynes.[12]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[11]

-

Heck Reaction: Coupling with alkenes to form substituted alkenes.[12]

-

Negishi Coupling: Reaction with organozinc reagents.[12]

-

Stille Coupling: Coupling with organostannanes.[12]

These reactions allow for the modular and efficient synthesis of diverse libraries of compounds for screening in drug discovery programs. The sulfonyl group often remains intact throughout these transformations, providing a key structural and functional element in the final products.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Precautions: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined physical properties, coupled with the versatile reactivity of its two functional groups, provide chemists with a powerful tool for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, intended to facilitate its effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 64984-08-3 [sigmaaldrich.com]

- 4. theclinivex.com [theclinivex.com]

- 5. data.epo.org [data.epo.org]

- 6. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. calibrechem.com [calibrechem.com]

1-Iodo-4-(methylsulfonyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of this compound. We will delve into the core attributes of this versatile building block, providing not just protocols but the scientific rationale behind its utility in modern synthetic chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional aromatic compound that has garnered significant interest as a foundational component in the synthesis of complex organic molecules.[1] Its structure is characterized by a benzene ring substituted with an iodine atom and a methylsulfonyl group at the para positions. This specific arrangement of functional groups dictates its unique reactivity and utility.

The iodine atom, being an excellent leaving group, makes the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[2] Concurrently, the methylsulfonyl (-SO₂CH₃) group acts as a potent electron-withdrawing group. This electronic influence not only modulates the reactivity of the aryl iodide bond but also imparts specific physicochemical properties, such as increased metabolic stability and unique intermolecular interaction capabilities, to the final compounds. Aryl sulfones are recognized as crucial pharmacophores in a multitude of clinically approved drugs.[3][4][5]

Chemical Structure

Caption: 2D structure of this compound.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇IO₂S | [2][6][7] |

| Molecular Weight | 282.10 g/mol | [6][7] |

| CAS Number | 64984-08-3 | [6][7] |

| Appearance | Solid | |

| Melting Point | 116-118 °C | |

| Boiling Point | 365.7 °C (Predicted) | |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)I | [6] |

| InChIKey | MPWOAZOKZVMNFK-UHFFFAOYSA-N |

Synthesis Pathway and Rationale

While several synthetic routes can be envisioned, a robust and common method for preparing this compound involves the oxidation of a readily available thioether precursor, 4-iodothioanisole. This approach is favored due to the high efficiency and selectivity of the oxidation step.

Proposed Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design

-

Choice of Precursor : 4-Iodothioanisole is an ideal starting material. The thioether group is easily oxidized to a sulfone, and the carbon-iodine bond is stable under typical oxidation conditions.

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂) in a solvent like acetic acid is a common and effective choice. It is a clean oxidant, with water being the primary byproduct. The reaction is typically exothermic and must be controlled by slow addition and cooling. Other oxidants like m-CPBA could also be used, but H₂O₂ is often more cost-effective for larger-scale synthesis.

-

Purification : The sulfone product is typically a stable, crystalline solid with significantly lower solubility in non-polar solvents compared to the starting thioether. This differential solubility allows for efficient purification via recrystallization from a suitable solvent system (e.g., ethanol/water), ensuring high purity of the final product.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its application as a versatile building block for constructing complex molecular architectures, particularly in the field of drug discovery.[1]

Role in Palladium-Catalyzed Cross-Coupling

The carbon-iodine (C-I) bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing these reactions to proceed under mild conditions. This makes this compound a superior substrate for reactions such as:

-

Suzuki-Miyaura Coupling : For the formation of biaryl structures by coupling with boronic acids or esters.[2][8]

-

Sonogashira Coupling : For creating aryl-alkyne linkages by coupling with terminal alkynes.[2]

-

Heck Coupling : For forming aryl-alkene bonds.

-

Buchwald-Hartwig Amination : For the synthesis of arylamines.

The electron-withdrawing sulfone group can accelerate the rate-limiting oxidative addition step, further enhancing the compound's utility in these transformations.

The Sulfone Moiety as a Pharmacophore

The methylsulfonyl group is not merely a passive structural element. It is a key pharmacophore that can:

-

Engage in Hydrogen Bonding : The two oxygen atoms act as strong hydrogen bond acceptors.

-

Improve Pharmacokinetic Properties : Aryl sulfones are generally resistant to metabolic degradation, which can improve the in-vivo half-life of a drug candidate.[4]

-

Modulate Solubility and Lipophilicity : The polar sulfone group can be used to fine-tune the solubility and overall physicochemical profile of a lead compound.

The incorporation of this moiety has been a successful strategy in the development of drugs for oncology, inflammation, and infectious diseases.[4][5][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction, demonstrating the practical application of this compound.

Objective

To synthesize 4-(Methylsulfonyl)-4'-methyl-1,1'-biphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials

-

This compound (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 282.1 mg), 4-methylphenylboronic acid (1.2 mmol, 163.0 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

-

Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg). Add this catalyst mixture to the Schlenk flask.

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Causality: The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions. Establishing an inert atmosphere is critical for reproducibility and high yield.[10]

-

-

Solvent Addition : Using a syringe, add 5 mL of the degassed 4:1 dioxane/water solvent mixture to the flask.

-

Causality: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle.[8] Degassing the solvent removes dissolved oxygen.

-

-

Reaction Execution : Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.

-

Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent. Spot the starting material and the reaction mixture. The disappearance of the starting iodide and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up : Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash with 15 mL of water, followed by 15 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the pure 4-(Methylsulfonyl)-4'-methyl-1,1'-biphenyl.

References

- 1. theclinivex.com [theclinivex.com]

- 2. 1-Iodo-4-(phenylsulfonyl)benzene | 14774-79-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 64984-08-3|this compound|BLD Pharm [bldpharm.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Solubility Profile of 1-Iodo-4-(methylsulfonyl)benzene in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-4-(methylsulfonyl)benzene is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its utility is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for reaction setup, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. We will explore the theoretical principles governing its solubility, present a predictive analysis across various solvent classes, and offer detailed, field-proven experimental protocols for quantitative solubility determination and purification by recrystallization. This document is intended to serve as a comprehensive resource for researchers, enabling them to streamline process development and make informed decisions in experimental design.

Introduction: The Role of this compound in Drug Discovery

In the landscape of modern drug discovery, the strategic use of functionalized building blocks is essential for constructing novel molecular entities with desired biological activity.[1] this compound, a bifunctional reagent, represents a classic example of such a scaffold. Its structure incorporates two key reactive handles:

-

The Iodo Group: A versatile functional group that readily participates in a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of molecular complexity.

-

The Methylsulfonyl Group: A polar, electron-withdrawing moiety that often serves as a bioisostere for other functional groups. It can act as a hydrogen bond acceptor and can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and solubility.[2]

The successful application of this reagent in synthesis is critically dependent on its solubility. Proper solvent selection is necessary to achieve homogeneous reaction conditions, control reaction rates, and facilitate product isolation and purification.[3][4] Understanding the solubility profile of this compound is therefore not a trivial preliminary step but a foundational requirement for efficient and scalable chemical synthesis in a drug development context.[5]

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its solubility behavior. These properties dictate its solid-state behavior and provide clues to its interactions with various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇IO₂S | [6] |

| Molecular Weight | 282.10 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 64984-08-3 | [6][7] |

| Appearance | Solid (often described as brown or off-white) | [8] |

| Melting Point | 146.1-148 °C | [9] |

Note: The melting point is a key indicator of lattice energy. A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility

The dissolution of a crystalline solute like this compound in a solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. The principle of "like dissolves like" provides a useful heuristic.

This compound is an amphiphilic molecule, possessing both polar and nonpolar characteristics:

-

Polar Region: The sulfonyl group (SO₂) is highly polar and capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Nonpolar Region: The iodophenyl ring is large, hydrophobic, and engages primarily in van der Waals forces.

This duality suggests a nuanced solubility profile. Solvents that can effectively interact with both regions of the molecule will be the most effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While they can interact favorably with the sulfonyl group, their strong hydrogen-bonding network must be disrupted, and they may interact poorly with the large iodophenyl ring. Therefore, moderate to low solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Chloroform): These solvents have strong dipoles but do not donate hydrogen bonds. They are excellent at solvating the polar sulfonyl group. Chloroform, while less polar, can also be an effective solvent. High solubility is generally predicted in this class.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. They will solvate the iodophenyl ring but will interact very poorly with the highly polar sulfonyl group, leading to predictably low solubility.[10]

Quantitative Solubility Analysis: A Case Study with a Structural Analog

The solubility of 1-Fluoro-4-(methylsulfonyl)benzene was measured using a dynamic (polythermal) method at temperatures ranging from 288.40 K to 331.50 K.[11]

Table 1: Experimental Molar Fraction Solubility (x) of 1-Fluoro-4-(methylsulfonyl)benzene in Various Organic Solvents at Different Temperatures. [11]

| Temperature (K) | Chloroform | Acetone | Ethyl Acetate | Toluene | Ethanol |

| 288.40 | 0.1659 | 0.1378 | 0.0631 | 0.0211 | 0.0151 |

| 294.10 | 0.2011 | 0.1632 | 0.0789 | 0.0273 | 0.0183 |

| 300.50 | 0.2483 | 0.1987 | 0.0998 | 0.0362 | 0.0226 |

| 307.80 | 0.3162 | 0.2498 | 0.1298 | 0.0499 | 0.0286 |

| 315.60 | 0.4071 | 0.3155 | 0.1699 | 0.0689 | 0.0369 |

| 323.70 | 0.5233 | 0.4001 | 0.2241 | 0.0961 | 0.0481 |

| 331.50 | 0.6598 | 0.5042 | 0.2911 | 0.1312 | 0.0629 |

Analysis of Case Study Data:

-

Solvent Effect: The solubility at any given temperature follows the order: Chloroform > Acetone > Ethyl Acetate > Toluene > Ethanol .[11] This aligns perfectly with our theoretical predictions. The polar aprotic solvents (Chloroform, Acetone) are superior, while the nonpolar (Toluene) and polar protic (Ethanol) solvents are significantly poorer.

-

Temperature Dependence: In all solvents, solubility increases significantly with temperature. This is a critical property that is exploited in purification by recrystallization.

Based on this case study, it is highly probable that this compound exhibits a similar solubility ranking, with high solubility in polar aprotic solvents like DMSO, DMF, acetone, and chloroform, and lower solubility in alcohols and nonpolar hydrocarbons. A commercial supplier qualitatively notes slight solubility in Chloroform, Methanol, and DMSO.[12]

Experimental Protocol: Quantitative Solubility Determination

To obtain reliable and reproducible solubility data, a rigorous experimental protocol is necessary. The dynamic (polythermal) method, as used in the analog study, is an efficient technique.[11]

Objective: To determine the saturation temperature of a known composition of solute and solvent, thereby constructing a solubility curve.

Materials & Equipment:

-

This compound (ensure purity via NMR or LC-MS)

-

High-purity (≥99.5%) organic solvents

-

Jacketed glass vessel with magnetic stirrer

-

Circulating thermostat bath (for precise temperature control)

-

Calibrated digital thermometer (±0.05 K)

-

Laser monitoring system or visual observation port

-

Analytical balance (±0.1 mg)

Workflow Diagram:

Caption: Experimental workflow for dynamic solubility measurement.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a specific mass of this compound and the chosen solvent directly into the jacketed glass vessel. The mole fraction is now known.

-

Dissolution: Begin stirring and slowly heat the vessel using the circulating bath. A slow heating rate (e.g., 2-5 K/hour) near the expected dissolution point is crucial for accuracy.

-

Observation: Continuously monitor the solution. The point of complete dissolution is when the last solid particle disappears, and the solution becomes perfectly clear. Record this temperature (T_diss).

-

Crystallization: Slowly cool the clear solution. The temperature at which the first crystals reappear (observed as turbidity) is the crystallization temperature (T_cryst).

-

Data Point: The equilibrium saturation temperature for that specific mole fraction is taken as the average of T_diss and T_cryst.

-

Repeat: Repeat this process with different solute-to-solvent ratios to generate multiple data points.

-

Plotting: Plot the mole fraction of the solute (x) as a function of the saturation temperature (T) to generate the solubility curve.

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]

-

Consult the Safety Data Sheet (SDS) for the specific solvents being used, paying attention to flammability and toxicity.[14]

Practical Application: Purification by Recrystallization

Recrystallization is a powerful purification technique that leverages the temperature-dependent solubility of a compound.[15][16] The goal is to select a solvent (or solvent system) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Logic for Solvent Selection:

Caption: Decision logic for selecting a single recrystallization solvent.

Protocol for Recrystallization:

-

Solvent Selection: Based on the principles discussed, a polar aprotic solvent like acetone or a polar protic solvent like ethanol or isopropanol are good starting points to test. Toluene could also be effective. Test small quantities first.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

-

Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[15]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[17] Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering soluble impurities.

-

Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the melting point.

Conclusion for the Practicing Scientist

This compound is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its solubility. This guide establishes a clear framework for predicting and confirming its behavior in organic solvents.

-

Prediction: The compound's amphiphilic nature predicts highest solubility in polar aprotic solvents (e.g., acetone, chloroform, DMSO) and lowest solubility in nonpolar hydrocarbons and, to a lesser extent, polar protic alcohols.

-

Quantification: A robust, dynamic experimental method has been detailed, allowing researchers to generate precise solubility curves, which are invaluable for process optimization and scale-up. The provided case study on a structural analog offers a strong predictive model for these experiments.

-

Application: The principles of temperature-dependent solubility are directly applied in the detailed recrystallization protocol, providing a reliable method for obtaining high-purity material essential for pharmaceutical development.

By leveraging the theoretical principles and practical protocols outlined herein, researchers can minimize trial-and-error, accelerate development timelines, and ensure the robust and scalable use of this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent effects - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 64984-08-3 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-iodo-4-(S-methylsulfonimidoyl)benzene CAS#: 2362002-14-8 [m.chemicalbook.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. theclinivex.com [theclinivex.com]

- 13. angenechemical.com [angenechemical.com]

- 14. cpchem.com [cpchem.com]

- 15. chem.ualberta.ca [chem.ualberta.ca]

- 16. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodo-4-(methylsulfonyl)benzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-Iodo-4-(methylsulfonyl)benzene (CAS 64984-08-3) is a valuable bifunctional building block in organic synthesis, incorporating both a versatile iodine atom, amenable to cross-coupling reactions, and a strongly electron-withdrawing methylsulfonyl group. Accurate structural confirmation and purity assessment are paramount for its effective use in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a detailed analysis of the anticipated ¹H and ¹³C NMR spectra of this compound. In the absence of a definitive, publicly archived experimental spectrum, this paper leverages established spectroscopic principles and data from close structural analogs to present a comprehensive, predictive interpretation. We delve into the underlying electronic effects of the substituents that govern the spectral features, present a validated protocol for data acquisition, and offer a complete assignment of all expected resonances.

Introduction: Structural and Electronic Context

The spectroscopic signature of this compound is dictated by the electronic interplay of its two substituents on the aromatic ring.

-

The Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group, both through induction (-I effect) due to the electronegative oxygen atoms and resonance (-M effect) by delocalizing the ring's π-electrons onto the sulfone moiety. It acts as a strong deactivator and meta-director in electrophilic aromatic substitution, significantly lowering the electron density of the entire ring, particularly at the ortho and para positions. In NMR, this translates to a strong deshielding effect (a downfield shift) on the aromatic protons and carbons.

-

The Iodine Atom (-I): As a halogen, iodine is electronegative and exerts an electron-withdrawing inductive effect (-I effect). However, its lone pairs can participate in resonance, donating electron density back to the ring (+M effect). For halogens, the inductive effect typically outweighs the resonance effect, making iodine a weak deactivator but an ortho, para-director. Its most profound impact in ¹³C NMR is the "heavy-atom effect," a relativistic phenomenon that induces a significant shielding (an upfield shift) of the directly attached carbon (ipso-carbon).[1]

The 1,4-disubstitution pattern imposes C₂ symmetry on the molecule, simplifying the spectra. This guide will dissect how these combined effects create a unique and predictable NMR fingerprint.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-fidelity, reproducible NMR data for compounds like this compound, a standardized protocol is essential. This workflow represents a self-validating system for generating trustworthy spectroscopic data.

Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of this compound.

-

Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively clean spectral window. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Procedure: Dissolve the analyte in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Standard: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm; DMSO at δ 2.50 ppm) is typically used as the primary internal reference for the ¹H spectrum. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) but is often omitted for routine characterization to avoid sample contamination.

Spectrometer Setup and ¹H NMR Acquisition

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, especially for resolving the aromatic region's coupling patterns.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (e.g., 'zg30') program is appropriate. A 30° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For accurate integration (quantitative analysis), D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (typically requiring D1 ≥ 10 s).

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

¹³C NMR Acquisition

-

Pulse Program: A standard proton-decoupled pulse-acquire sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds is a standard default. Quaternary carbons have longer T₁ times and may require longer delays for quantitative work.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

Data Processing

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve a flat, pure-absorption baseline.

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Diagram of the NMR Workflow

References

An In-depth Technical Safety Guide on 1-Iodo-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its safe handling and use in experimental settings.

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | 1-Iodo-4-(methylsulfonyl)benzene | [1] |

| CAS Number | 64984-08-3 | [2] |

| Molecular Formula | C₇H₇IO₂S | [1] |

| Molecular Weight | 282.10 g/mol | [1] |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)I | [1] |

| InChIKey | MPWOAZOKZVMNFK-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source & Notes |

| Physical State | Solid (presumed based on melting point) | Inferred |

| Melting Point | 146.1-148 °C (for a related isomer) | [3] |

| Boiling Point | 305.6 ± 44.0 °C (Predicted) | [3] |

| Solubility | Data not available | It is advisable to assume low aqueous solubility and good solubility in common organic solvents. |

| Density | Data not available | - |

| Vapor Pressure | Data not available | - |

Hazard Identification and GHS Classification (Inferred)

While a specific Globally Harmonized System (GHS) classification for this compound is not published, an inferred classification can be constructed based on the known hazards of structurally related compounds, such as iodobenzene and other substituted benzene derivatives. This approach provides a conservative and responsible framework for risk assessment.[4][5][6]

Inferred GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4][7]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [4][6]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [4][6]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [4]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2), H411: Toxic to aquatic life with long lasting effects. [5]

Hazard Pictograms (Inferred):

Signal Word (Inferred): Warning

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P273: Avoid release to the environment.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Toxicological Profile (Inferred)

Direct toxicological data for this compound is not available. The following assessment is based on the profiles of similar compounds and represents a precautionary overview. It is crucial to handle this compound as if it possesses these potential toxicological effects until specific data becomes available.

-

Acute Effects: Harmful if ingested, causing potential gastrointestinal distress.[4] Direct contact is likely to cause skin and severe eye irritation.[4][6] Inhalation of dust may lead to respiratory tract irritation.[4]

-

Chronic Effects: The long-term effects of exposure have not been investigated. For related iodinated aromatic compounds, there is a potential for long-term adverse effects on aquatic environments.[5]

-

Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. No components are listed by IARC, ACGIH, or NTP as carcinogens.[4][7]

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is essential to minimize exposure and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The following diagram outlines the necessary engineering controls and PPE for handling this compound.

References

- 1. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64984-08-3|this compound|BLD Pharm [bldpharm.com]

- 3. 1-iodo-4-(S-methylsulfonimidoyl)benzene CAS#: 2362002-14-8 [m.chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Synthesis of 1-Iodo-4-(methylsulfonyl)benzene: A Technical Guide for Chemical Researchers

Introduction: The Significance of 1-Iodo-4-(methylsulfonyl)benzene in Modern Chemistry

This compound is a key aromatic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an electron-withdrawing methylsulfonyl group, a readily displaceable iodo group, and a stable benzene core, makes it an invaluable synthon for the construction of complex molecular architectures. The methylsulfonyl moiety often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, in drug candidates. Simultaneously, the iodo substituent serves as a versatile handle for a myriad of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis. The first and most direct approach involves the diazotization of a commercially available aniline derivative, followed by a Sandmeyer-type iodination. The second, a two-step sequence, relies on the initial synthesis of an aryl sulfide intermediate, which is subsequently oxidized to the target sulfone. This guide will meticulously detail both methodologies, providing a comparative analysis to aid in the selection of the most appropriate route based on available starting materials, scalability, and desired purity.

Route A: The Sandmeyer-Type Reaction of 4-(Methylsulfonyl)aniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines to a wide array of functional groups via a diazonium salt intermediate.[1][2] For the synthesis of aryl iodides, this transformation is particularly efficient and often does not require the copper catalyst typically associated with the Sandmeyer reaction for chloro- and bromo-substitutions.[3]

Theoretical Framework and Mechanistic Insights

The reaction proceeds in two distinct stages:

-

Diazotization: 4-(Methylsulfonyl)aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). This converts the primary amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazonium group, which is an excellent leaving group due to the formation of highly stable dinitrogen gas (N₂).

The overall transformation is depicted below:

Caption: Workflow for the Sandmeyer-type synthesis.

Detailed Experimental Protocol

Materials:

-

4-(Methylsulfonyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Starch-iodide paper

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid (e.g., 10 mL) to deionized water (e.g., 50 mL) with cooling in an ice-water bath.

-

To this cooled acid solution, add 4-(methylsulfonyl)aniline (e.g., 0.1 mol) portion-wise with continuous stirring, ensuring the temperature remains below 10 °C. Stir until a fine suspension of the amine salt is formed.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 20 mL) and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension via the dropping funnel. Maintain the temperature strictly between 0 and 5 °C during the addition. The addition should be slow enough to control the exothermic reaction and prevent the evolution of brown nitrogen dioxide fumes.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C.

-

Verify the presence of excess nitrous acid by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates a positive test). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

-

-

Iodination:

-

In a separate large beaker, dissolve potassium iodide (e.g., 0.15 mol) in a minimal amount of deionized water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the foaming.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 1-2 hours, with occasional stirring, until the evolution of nitrogen ceases.

-

Gently warm the mixture to approximately 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A dark solid or oil will be present.

-

Decolorize the mixture by adding a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears.

-

Collect the solid product by vacuum filtration using a Büchner funnel. If the product is an oil, transfer the mixture to a separatory funnel.

-

Wash the collected solid with cold deionized water.

-

Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Wash the combined organic extracts with deionized water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

-

| Parameter | Value | Reference |

| Typical Yield | 60-80% | General Sandmeyer Iodination Yields |

| Melting Point | 116-118 °C | [1][4] |

| Appearance | White to off-white solid | [1] |

Route B: A Two-Step Approach via Oxidation of 4-(Methylthio)iodobenzene

An alternative and equally viable strategy involves the late-stage introduction of the sulfone functionality. This two-step process begins with the synthesis of 4-(methylthio)iodobenzene (also known as 4-iodothioanisole), followed by its oxidation to the desired this compound.

Step 1: Synthesis of 4-(Methylthio)iodobenzene

This intermediate can be prepared from 4-iodoaniline via a Sandmeyer-type reaction with dimethyl disulfide or by other methods. For the purpose of this guide, we will consider 4-(methylthio)iodobenzene as a commercially available starting material.

Step 2: Oxidation of 4-(Methylthio)iodobenzene to this compound

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common, environmentally benign, and cost-effective choice.[5] The reaction often requires a catalyst, such as a metal oxide or a carboxylic acid, to proceed at a reasonable rate.

The oxidation of the sulfide to the sulfone proceeds through a sulfoxide intermediate. The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the activated oxidant (e.g., a peroxy acid formed in situ from H₂O₂ and acetic acid). This results in the formation of the sulfoxide. A second oxidation step, mechanistically similar to the first, converts the sulfoxide to the final sulfone. Controlling the stoichiometry of the oxidizing agent is key to selectively obtaining the sulfone over the sulfoxide.

Caption: Stepwise oxidation of the thioether to the sulfone.

Detailed Experimental Protocol

Materials:

-

4-(Methylthio)iodobenzene

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (30% aqueous solution)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)iodobenzene (e.g., 0.05 mol) in glacial acetic acid (e.g., 100 mL).

-

Cool the solution in an ice-water bath.

-

-

Oxidation:

-

Slowly add 30% aqueous hydrogen peroxide (e.g., 0.12 mol, >2 equivalents) to the stirred solution, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the sulfoxide intermediate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing a large volume of ice-water (e.g., 500 mL). A white precipitate of the product should form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove acetic acid.

-

To neutralize any remaining acid, wash the solid with a saturated solution of sodium bicarbonate, followed by more deionized water.

-

Dry the crude product in a vacuum oven.

-

For further purification, the crude this compound can be recrystallized from ethanol.

-

| Parameter | Value | Reference |

| Typical Yield | 85-95% | Adapted from similar sulfide oxidations[6] |

| Melting Point | 116-118 °C | [1][4] |

| Appearance | White solid | [1] |

Comparative Analysis of Synthetic Routes

| Feature | Route A: Sandmeyer-Type Reaction | Route B: Oxidation of Thioether |

| Starting Material | 4-(Methylsulfonyl)aniline | 4-(Methylthio)iodobenzene |

| Number of Steps | One-pot synthesis | Two distinct steps (synthesis of thioether may be required) |

| Reagents | NaNO₂, H₂SO₄, KI | H₂O₂, Acetic Acid |

| Reaction Conditions | Low temperature (0-5 °C) for diazotization | Elevated temperature (80-90 °C) for oxidation |

| Potential Hazards | Unstable diazonium salts, evolution of N₂ gas | Use of a strong oxidant (H₂O₂) |

| Yield | Generally good (60-80%) | Often higher (85-95%) |

| Scalability | Can be challenging due to the instability of diazonium salts | Generally more straightforward to scale up |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid[1]

-

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons of the sulfonyl group at approximately δ 3.0-3.1 ppm. The aromatic protons will appear as two doublets in the range of δ 7.6-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (CDCl₃): The spectrum will show a signal for the methyl carbon around δ 44-45 ppm. The aromatic region will display four signals, with the carbon bearing the iodo group appearing around δ 98-100 ppm and the carbon attached to the sulfonyl group around δ 142-144 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (282.1 g/mol ).[5]

Conclusion

This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound. The Sandmeyer-type reaction of 4-(methylsulfonyl)aniline offers a direct, one-pot approach, while the oxidation of 4-(methylthio)iodobenzene provides a high-yielding, two-step alternative that may be more amenable to large-scale synthesis. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including starting material availability, desired scale, and safety considerations. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-4-(methylsulfonyl)benzene is a pivotal research chemical and building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique bifunctional nature, featuring a reactive iodine atom amenable to cross-coupling reactions and an electron-withdrawing methylsulfonyl group that modulates the electronic properties of the benzene ring, makes it a highly versatile reagent. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed protocols for its synthesis. Furthermore, it delves into its significant applications, with a special focus on its role as an intermediate in the development of bioactive molecules, supported by mechanistic insights and field-proven experimental procedures.

Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with an iodine atom and a methylsulfonyl group (-SO₂CH₃) at the para (1,4) positions.

The structural formula and key identifiers are presented below:

-

Molecular Formula: C₇H₇IO₂S[1]

-

Molecular Weight: 282.10 g/mol [1]

-

CAS Number: 64984-08-3[1]

-

InChI Key: MPWOAZOKZVMNFK-UHFFFAOYSA-N[1]

-

Canonical SMILES: CS(=O)(=O)C1=CC=C(C=C1)I[1]

To visualize the chemical structure, the following DOT script can be used to generate a 2D representation:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| Physical Form | Solid | |

| Melting Point | 116-118 °C | |

| Boiling Point | 365.7 ± 34.0 °C at 760 mmHg | |

| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO. | |

| XLogP3 | 2.3 | [1] |

| Topological Polar Surface Area | 42.5 Ų | [1] |

| Storage Temperature | 4°C, protect from light. |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of its thioether precursor, 1-iodo-4-(methylthio)benzene. This two-step process typically starts from 4-iodoaniline.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-step process:

-

Diazotization and Thiolation: Conversion of 4-iodoaniline to 1-iodo-4-(methylthio)benzene.

-

Oxidation: Oxidation of the resulting thioether to the desired sulfone.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 1-Iodo-4-(methylthio)benzene

This protocol is based on general and reliable methods for the oxidation of aryl thioethers to aryl sulfones.

Materials:

-

1-Iodo-4-(methylthio)benzene

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-iodo-4-(methylthio)benzene (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-